Luffariolide H
Description
Luffariolide H is a bioactive sesterterpenoid isolated from marine sponges of the genus Luffariella (order Dictyoceratidae). It belongs to the manoalide family, characterized by a γ-lactone ring fused to a linear or cyclic aliphatic chain. This compound and its analogs are known for diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and anti-biofouling properties .
Properties
Molecular Formula |
C26H38O5 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-hydroxy-3-[(2R)-6-methoxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohex-2-en-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C26H38O5/c1-17(11-13-21-18(2)9-7-15-26(21,3)4)8-6-10-19-12-14-22(30-25(19)29-5)20-16-23(27)31-24(20)28/h8-9,12,16,21-22,24-25,28H,6-7,10-11,13-15H2,1-5H3/b17-8+/t21?,22-,24?,25?/m1/s1 |
InChI Key |
ROWRTPPXNRLNTJ-HNWCXRNUSA-N |
Isomeric SMILES |
CC1=CCCC(C1CC/C(=C/CCC2=CC[C@@H](OC2OC)C3=CC(=O)OC3O)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1CCC(=CCCC2=CCC(OC2OC)C3=CC(=O)OC3O)C)(C)C |
Synonyms |
luffariolide H |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Luffariolide C and Derivatives
- Luffariolide C : Contains a cyclohexene ring and a γ-lactone moiety. Key features include a 3R,4R absolute configuration and E-geometry at Δ<sup>10</sup> and Δ<sup>14</sup> double bonds .
- 14,18-Seco-Luffariolide C (Compound 6) : A derivative with a cleaved cyclohexene ring, forming an additional Δ<sup>18</sup>=C<sup>19</sup> double bond (Z-geometry at Δ<sup>6</sup>). Shares the 3R,4R configuration with Luffariolide C but differs in methyl group shifts (Me-20: δH 1.68 vs. 0.99 in Luffariolide C) .
Luffariolides A, B, E, and F
- Luffariolides A and B: Lack the 5-hydroxy group on the furan-2-one ring compared to luffariellolide. The aliphatic bridge connects the furanone and trimethylcyclohexene rings .
- Luffariolide F : Features a hydroxymethyl group at C4 and an aliphatic bridge attached at C5 instead of C4, altering steric and electronic properties .
Thorectidaeolide C (Compound 4)
- Contains a C-11 hydroxy group, similar to luffariolide G and tasnemoxide A. The Δ<sup>9,10</sup> double bond adopts E-geometry (J = 15.6 Hz) .
Aplysinoplides A–C
- Aplysinoplides A and B: Structurally akin to luffariellolide but differ in trimethylcyclohexene functionalization.
- Aplysinoplide C: Resembles luffariolide but lacks the C24 aldehyde critical for phospholipase A2 (PLA2) inhibition .
Bioactivity and Cytotoxicity
Key Findings:
- Cytotoxicity : Luffariolides A, B, E, and F exhibit moderate activity (IC50 ~3–4 µM), while Luffariolide C and its seco-derivative are inactive (IC50 >10 µM). This suggests that ring integrity and substituent positioning are critical for bioactivity .
- Enzyme Inhibition: Aplysinoplides A and B lack PLA2 inhibitory activity, unlike manoalide, emphasizing the necessity of the C24 aldehyde group for enzyme interaction .
Stereochemical and Functional Group Influences
- Double Bond Geometry : E- vs. Z-geometry (e.g., Δ<sup>6</sup> in 14,18-seco-Luffariolide C) impacts molecular rigidity and target binding .
- Optical Rotation : Similar optical rotations ([α]D +3.9 for Luffariolide C and its seco-derivative) confirm shared chiral centers despite structural modifications .
Q & A
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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